

Application Notes and Protocols for Cell-Based Assays to Determine Sauvagine Bioactivity

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Compound of Interest

Compound Name: Sauvagine TFA

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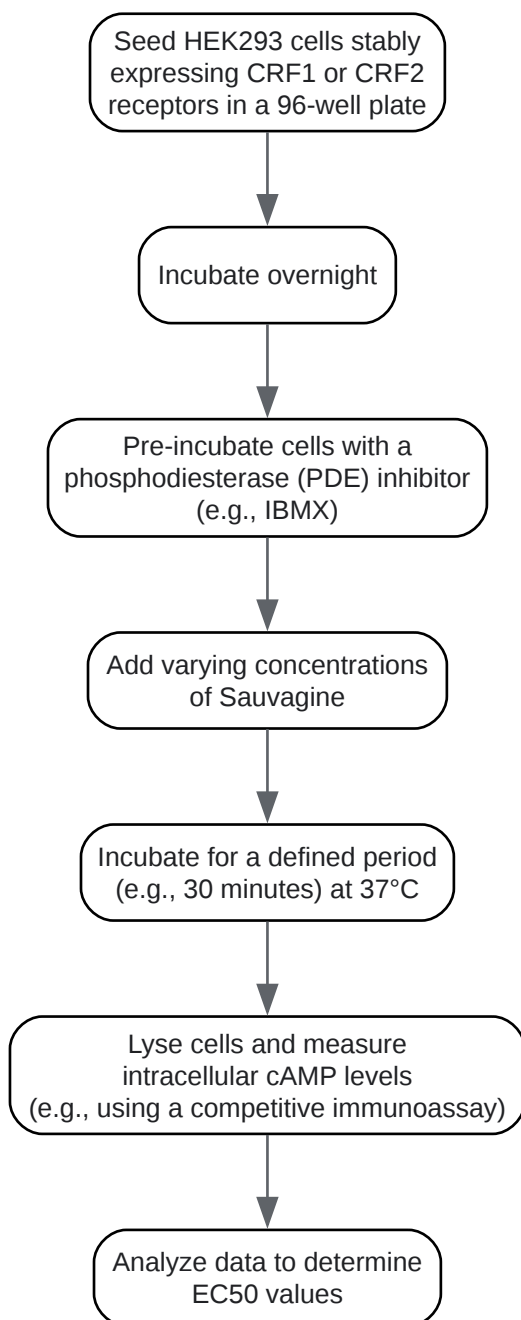
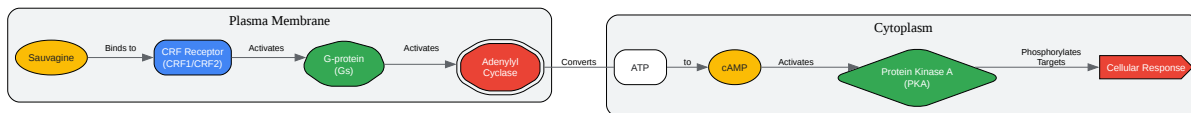
Introduction

Sauvagine, a 40-amino acid peptide originally isolated from the skin of the South American frog *Phyllomedusa sauvagei*, is a potent agonist for the corticotropin-releasing factor (CRF) receptors, CRF1 and CRF2.^{[1][2]} These receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, including stress response, anxiety, and cardiovascular function. The bioactivity of Sauvagine and its analogs is of significant interest for therapeutic development. This document provides detailed protocols for cell-based assays to quantify the bioactivity of Sauvagine by measuring its effects on intracellular cyclic adenosine monophosphate (cAMP) levels, calcium mobilization, and receptor binding.

Signaling Pathway of Sauvagine

Sauvagine exerts its biological effects by binding to and activating CRF receptors. Both CRF1 and CRF2 receptors are primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), leading to

a cellular response. Some studies also suggest that CRF receptors can couple to other G proteins, such as Gq, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[3]



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References

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- [3. Corticotropin-releasing factor signaling and visceral response to stress - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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